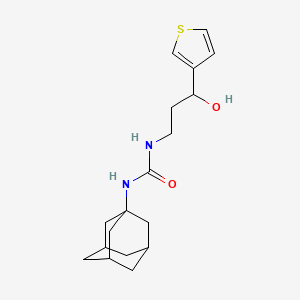
1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, also known as AHTP, is a synthetic compound that has been widely studied for its potential therapeutic applications. AHTP belongs to the class of compounds known as adamantanes, which have been shown to possess a wide range of biological activities, including antiviral, antiparkinsonian, and antitumor effects.
Applications De Recherche Scientifique
Target-Oriented Inhibitors of Epoxide Hydrolase
1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea and its related compounds have been researched primarily for their role as inhibitors of the soluble epoxide hydrolase (sEH), an enzyme involved in various biological processes including inflammation, hypertension, and pain. A study by Butov, Burmistrov, and Danilov (2017) synthesized ureas with the adamant-1-yl group, showing inhibitory activity in the range of 0.5—4.0 nmol L–1, characterized by increased solubility in water and reduced melting points, indicating efficiency as target-oriented inhibitors of sEH (Butov et al., 2017).
Pharmacokinetic Improvements for Drug Design
Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors has unveiled their structure-activity relationships as inhibitors of both human and murine sEH. These studies have reported significant improvements in pharmacokinetic parameters, revealing that substitutions such as the adamantyl group can lead to enhanced drug efficacy and stability, making these compounds more effective in reducing inflammatory pain compared to traditional sEH inhibitors and even morphine (Rose et al., 2010).
Antimicrobial and Anti-Proliferative Activities
The adamantane-1-yl group has also been incorporated into compounds showing promising antimicrobial and anti-proliferative activities. For instance, the synthesis of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides has demonstrated marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines, showcasing the potential of adamantane derivatives in cancer treatment and infection control (Al-Mutairi et al., 2019).
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c21-16(15-2-4-23-11-15)1-3-19-17(22)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h2,4,11-14,16,21H,1,3,5-10H2,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQTACOYRZIAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC(C4=CSC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/no-structure.png)
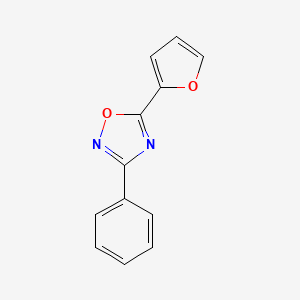
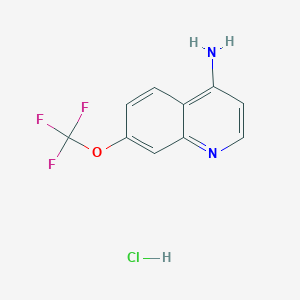
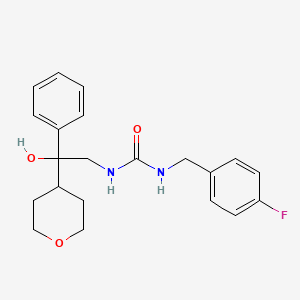
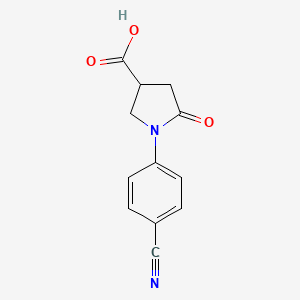
![2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane](/img/structure/B2391272.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2391274.png)
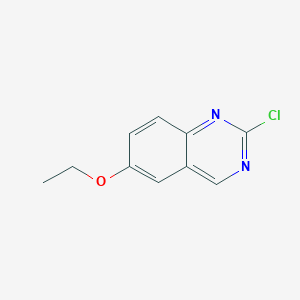
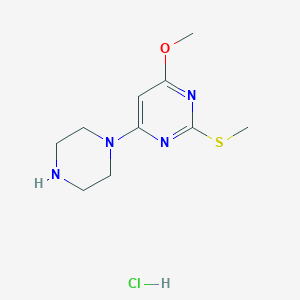
![9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2391281.png)
![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)
![N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2391284.png)
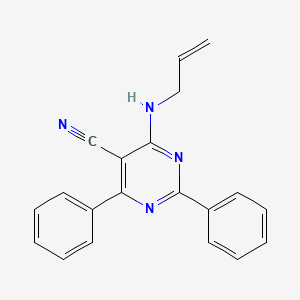
![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)